N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide
Description
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Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-17(2)26-24(30)23(29)25-15-22(19-9-11-21(12-10-19)27(3)4)28-14-13-18-7-5-6-8-20(18)16-28/h5-12,17,22H,13-16H2,1-4H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHCHKHBKOITJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Serves as a precursor for synthesizing bioactive molecules that target specific receptors.
Medicine: Investigated for its potential therapeutic effects in neurological diseases due to its isoquinoline structure.
Industry: Applied in the development of advanced organic materials and polymers.
Mechanism of Action
The compound likely interacts with its molecular targets through the functional groups present in its structure.
In biological systems, it may bind to receptors or enzymes, altering their activity.
The isoquinoline and dimethylaminophenyl components are critical for its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other isoquinoline derivatives, it stands out due to the unique combination of functional groups.
Similar compounds include:
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-isopropyloxalamide
N1-(2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide
Each exhibits variations in reactivity and application potential, highlighting the unique attributes of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide.
And there you have it: the detailed article you wanted. What do you think?
Biological Activity
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-isopropyloxalamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including a dihydroisoquinoline moiety and a dimethylamino phenyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 398.5 g/mol. The presence of functional groups such as oxalamide and dimethylamino contributes to its reactivity and interaction with biological targets.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O2 |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 954618-48-5 |
| Functional Groups | Dihydroisoquinoline, Dimethylamino, Oxalamide |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research suggests that compounds with similar structures often exhibit:
- Antioxidant Activity : Compounds featuring dihydroisoquinoline rings have been shown to possess significant antioxidant properties, which can mitigate oxidative stress in cells .
- Anticancer Properties : The dimethylamino group may enhance the compound's ability to inhibit cancer cell proliferation by affecting signaling pathways involved in cell growth and survival .
- Anti-inflammatory Effects : Some studies indicate that related compounds can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .
Antioxidant Activity
A study investigating the antioxidant properties of related compounds found that the presence of the dihydroisoquinoline structure significantly increased the radical scavenging ability in vitro. This suggests that this compound may also exhibit similar effects, contributing to cellular protection against oxidative damage .
Anticancer Activity
In a recent study focused on compounds with similar structural motifs, it was observed that certain derivatives effectively inhibited the growth of various cancer cell lines, including breast and pancreatic cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest, indicating that this compound could have potential as an anticancer agent .
Anti-inflammatory Activity
Research has shown that compounds containing similar oxalamide structures can reduce pro-inflammatory cytokine production in macrophages. This suggests a potential application for this compound in treating inflammatory conditions .
Q & A
Basic: How can synthesis protocols for this oxalamide derivative be optimized to improve yield and purity?
Methodological Answer:
Synthesis optimization involves multi-step reactions, including condensation, coupling, and reduction. Key parameters include:
- Catalysts: Triethylamine (for amide bond formation) or EDCI/DMAP (for coupling reactions) .
- Solvents: Polar aprotic solvents like DMF or DMSO enhance reactivity, while ethanol or dichloromethane (DCM) aids in intermediate purification .
- Temperature Control: Low temperatures (0–5°C) minimize side reactions during reduction steps (e.g., NaBH4), while room temperature (RT) suffices for coupling .
- Purification: Column chromatography with silica gel or recrystallization improves purity .
Table 1: Common Reaction Conditions for Oxalamide Synthesis
| Reaction Step | Catalysts/Reagents | Solvents | Temperature Range |
|---|---|---|---|
| Condensation | Triethylamine | DMF, DCM | 0–25°C |
| Coupling | EDCI, DMAP | DMSO | RT–60°C |
| Reduction | NaBH4 | Ethanol | 0–5°C |
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent positions and diastereomeric purity (e.g., dihydroisoquinoline proton integration at δ 2.8–3.5 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., oxalamide C=O stretch at ~1650 cm⁻¹) .
- HPLC: Quantifies purity (>95% for in vitro assays) .
Basic: What in vitro assays are recommended for primary biological activity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC50 against targets like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s method .
- Cell Viability Assays: MTT or resazurin-based assays in cancer cell lines (e.g., IC50 determination) .
- Binding Affinity Studies: Surface plasmon resonance (SPR) or fluorescence polarization for receptor-ligand interactions .
Advanced: How can molecular docking studies elucidate its mechanism of action?
Methodological Answer:
- Software: Use Glide (Schrödinger) for flexible ligand docking, accounting for torsional freedom and steric clashes .
- Grid Generation: Define binding pockets using X-ray crystallography data (e.g., PDB IDs for AChE or serotonin receptors) .
- Scoring Functions: GlideScore combines empirical and force-field terms to rank poses; prioritize poses with hydrogen bonds to catalytic triads (e.g., AChE Ser203) .
Advanced: What in vivo models are suitable for evaluating toxicity and pharmacokinetics?
Methodological Answer:
- Rodent Models: Assess acute toxicity (LD50) in mice via intraperitoneal administration .
- Pharmacokinetics (PK): Measure plasma half-life (t1/2) and bioavailability using LC-MS/MS after oral/intravenous dosing .
- Blood-Brain Barrier (BBB) Penetration: Utilize in situ perfusion models or P-glycoprotein knockout mice .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data?
Methodological Answer:
- Substituent Variation: Compare dimethylamino (electron-donating) vs. nitro (electron-withdrawing) groups on phenyl rings to correlate activity with electronic effects .
- Steric Effects: Evaluate bulkier substituents (e.g., isopropyl vs. cyclopentyl) on binding pocket compatibility .
- Meta-Analysis: Pool data from analogs (e.g., furan vs. thiophene derivatives) to identify conserved pharmacophores .
Advanced: How should researchers address discrepancies in reported biological activities?
Methodological Answer:
- Replication: Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal Assays: Confirm anti-Aβ aggregation activity via thioflavin T fluorescence and TEM imaging .
- Data Normalization: Use Z-score analysis to compare IC50 values across studies .
Basic: What strategies ensure compound stability under varying pH conditions?
Methodological Answer:
- pH Profiling: Conduct accelerated stability studies in buffers (pH 1–10) at 40°C for 48 hours .
- Lyophilization: Stabilize hygroscopic derivatives by freeze-drying .
- Protective Groups: Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during storage .
Advanced: What chemical reactions are feasible for functionalizing the oxalamide core?
Methodological Answer:
- Nucleophilic Substitution: Replace chloride in intermediates with amines or thiols under basic conditions (K2CO3, DMF) .
- Oxidation: Convert dihydroisoquinoline to isoquinoline using MnO2 .
- Reductive Amination: Introduce alkyl chains via NaBH3CN-mediated reactions .
Advanced: How do solvent polarity and proticity influence reaction outcomes?
Methodological Answer:
- Polar Aprotic Solvents (DMSO, DMF): Enhance nucleophilicity in SN2 reactions but risk dimethylamine byproduct formation .
- Protic Solvents (Ethanol): Favor protonation of intermediates, reducing undesired polymerization .
- Solvent-Free Conditions: Microwave-assisted synthesis minimizes solvent use and improves reaction speed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
